3,4,5-Trimethoxyphenylacetonitrile
Overview
Description
3,4,5-Trimethoxyphenylacetonitrile is synthesized by the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . It is used as an internal standard during the determination of vancomycin in serum .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxyphenylacetonitrile involves the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . More detailed synthesis routes can be found in relevant literature.Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxyphenylacetonitrile is represented by the linear formula (CH3O)3C6H2CH2CN . Further structural analysis can be performed using various spectroscopic techniques.Physical And Chemical Properties Analysis
3,4,5-Trimethoxyphenylacetonitrile is a solid with a melting point of 77-79 °C (lit.) . It is soluble in methanol . The molecular weight is 207.23 g/mol .Scientific Research Applications
Synthesis of Other Compounds
3,4,5-Trimethoxyphenylacetonitrile is often used as a starting material in the synthesis of other compounds. For example, it can be synthesized by the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid .
Internal Standard in Analytical Chemistry
This compound is used as an internal standard during the determination of vancomycin in serum. The method used involved a direct and rapid solvent precipitation of protein .
Safety and Hazards
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFJNTXCEQCDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057637 | |
Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenylacetonitrile | |
CAS RN |
13338-63-1 | |
Record name | (3,4,5-Trimethoxyphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13338-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013338631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13338-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GY2UD3JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4,5-Trimethoxyphenylacetonitrile, often incorporated into compounds like Gallapomil (D600), impact cellular processes?
A1: 3,4,5-Trimethoxyphenylacetonitrile is a key structural component of certain calcium channel blockers, with Gallapomil (D600) being a prime example. Research indicates that D600 inhibits both depolarization-induced and thyrotropin-releasing hormone (TRH)-induced release of thyroid-stimulating hormone (TSH) from rat pituitary tissue. [] This inhibition is attributed to D600's ability to impede calcium uptake, a crucial step in TSH release triggered by these stimuli. Furthermore, D600 demonstrates a similar inhibitory effect on mechanical responses and calcium movements in the longitudinal smooth muscle of the guinea pig ileum. [] This suggests a broader mechanism of action where D600, and by extension 3,4,5-Trimethoxyphenylacetonitrile, may interfere with calcium-dependent processes across different tissue types.
Q2: Are there structural insights into 3,4,5-Trimethoxyphenylacetonitrile?
A3: Yes, 3,4,5-Trimethoxyphenylacetonitrile has been successfully crystallized and its structure determined. It crystallizes in the triclinic system, belonging to the space group P1. [] This level of structural detail provides valuable insights for understanding its interactions at a molecular level and can contribute to structure-activity relationship (SAR) studies.
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